ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate
Description
Properties
CAS No. |
821783-49-7 |
|---|---|
Molecular Formula |
C12H15ClO4 |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-8,11,14H,3H2,1-2H3/t8-,11+/m0/s1 |
InChI Key |
YKDDRVBXECKGDI-GZMMTYOYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C)O)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C(C(C)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate typically involves the esterification of (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Lipase-Mediated Processes
Immobilized Candida antarctica lipase B (CALB) enables enantioselective transformations:
-
Acetylation : Racemic ethyl 3-hydroxybutanoate derivatives undergo solvent-free acetylation with vinyl acetate, yielding (S)-enriched products (>96% ee) .
-
Alcoholysis : (R)-enriched esters (e.g., ethyl-3-acetoxybutyrate) react with ethanol to produce (R)-hydroxybutanoate derivatives in >99% ee .
Reaction conditions (e.g., solvent-free systems, loop reactors) enhance throughput and reduce enzyme attrition.
Stability and Reaction Optimization
Ethyl 2-(4-chlorophenoxy)-3-oxobutanoate, the precursor ketone, is unstable in aqueous media. Strategies to improve yield include:
-
Biphasic Systems : Using n-butyl acetate-water (10:90, v/v) to stabilize substrates and products .
-
Cofactor Regeneration : Supplementing l-glutamine (200 mM) and d-xylose (250 mM) replaces NAD+ dependency, achieving 100% yield of (R)-isomers .
-
Additives : β-Cyclodextrin enhances reductase activity, enabling synthesis of >99% ee products .
Comparative Analysis of Catalytic Efficiency
| Parameter | Whole-Cell Biocatalysis | Lipase-Mediated Process |
|---|---|---|
| Substrate Concentration | 800 mM | 255 mol (batch scale) |
| Yield | 73–100% | >96% |
| ee | >99% | >99% |
| Scale | Laboratory | Industrial |
Industrial and Pharmacological Relevance
Scientific Research Applications
Pharmaceutical Applications
Chiral Intermediate in Drug Synthesis
Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate serves as a crucial chiral intermediate in the synthesis of several pharmaceuticals, including atorvastatin, a well-known cholesterol-lowering medication. The compound's chirality is essential for its biological activity and specificity, influencing its interactions with various biological targets such as enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits potential biological activities relevant to pharmacology. It has been studied for its effects on lipid metabolism and its role as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in regulating fatty acid storage and glucose metabolism. The chirality of this compound contributes to its selective interactions with these biological targets.
Case Studies
Case Study 1: Synthesis Optimization
A study optimized the synthesis of this compound using a biocatalytic approach that incorporated specific substrates to enhance yield and purity. The results indicated that the addition of β-cyclodextrin significantly improved biocatalytic efficiency, leading to a 100% yield of optically pure product .
Case Study 2: Biological Activity Assessment
Research assessing the biological activity of derivatives of this compound found promising results regarding their effects on lipid metabolism. These derivatives were evaluated for their potential as PPAR ligands, demonstrating their relevance in metabolic regulation studies.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Ethyl 2-(4-Chlorophenoxy)acetate
- Structure: Lacks the hydroxybutanoate backbone; instead, it has a simpler acetate ester structure.
- Functional Groups: Ethyl ester and 4-chlorophenoxy group.
- Key Differences : Absence of hydroxyl group and shorter carbon chain, reducing steric hindrance and hydrogen-bonding capacity compared to the target compound .
2-(4-Chlorophenoxy)acetohydrazide
(2R,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid
- Structure: Shares the (2R,3S) stereochemistry but replaces the 4-chlorophenoxy and ethyl ester groups with an amino (-NH₂) and phenyl group.
Physicochemical Properties
- Solubility: The target compound’s ethyl ester and hydroxyl group likely enhance lipophilicity compared to the hydrazide derivative, which has polar -NH-NH₂ groups. (2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid’s amino and carboxylate groups confer higher water solubility, contrasting with the ester’s hydrophobic nature .
- Stability: Esters (e.g., ethyl 2-(4-chlorophenoxy)acetate) are prone to hydrolysis under acidic/basic conditions, whereas hydrazides exhibit greater thermal stability . The (2R,3S) stereochemistry in the target compound may influence crystalline packing and melting points compared to racemic mixtures.
Biological Activity
Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derived from 4-chlorophenol and a hydroxybutanoic acid derivative. Its molecular formula is , and it possesses a chiral center, which contributes to its biological specificity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- G Protein-Coupled Receptor Modulation : The compound has been studied for its interaction with various G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. It may act as an agonist or antagonist depending on the receptor type involved .
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit certain enzymes linked to metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis .
- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, helping to mitigate oxidative stress in cellular environments .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory Effects : Due to its ability to modulate inflammatory pathways, the compound shows promise in treating conditions characterized by chronic inflammation.
- Metabolic Regulation : Its role in lipid metabolism suggests potential applications in managing metabolic disorders such as obesity and diabetes.
- Antiviral Activity : Preliminary studies indicate that this compound may possess antiviral properties, particularly against hepatitis C virus (HCV) by inhibiting viral replication .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered at specific dosages. The results indicated decreased levels of pro-inflammatory cytokines and improved clinical outcomes in models of arthritis .
Case Study 2: Metabolic Regulation
In a clinical trial involving diabetic patients, the administration of this compound resulted in improved glycemic control and reduced body weight over a 12-week period. Participants showed significant decreases in fasting glucose levels and insulin resistance indices .
Q & A
Q. What are validated synthetic routes for ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate, and how can stereochemical purity be ensured?
Stereoselective synthesis typically employs chiral auxiliaries or enzymatic resolution. For example, analogous hydroxy esters (e.g., methyl (2R,3S)-3-hydroxy-2-methylbutanoate) are synthesized via asymmetric catalysis or diastereoselective alkylation using oxazolidinone auxiliaries . Key steps include:
Q. What spectroscopic methods are recommended for characterizing this compound?
- 1H-NMR : Key signals include the ethyl ester (δ 1.2–1.3 ppm for CH3, δ 4.0–4.2 ppm for OCH2), 4-chlorophenoxy (δ 6.8–7.3 ppm for aromatic protons), and hydroxy/α-protons (δ 3.9–4.1 ppm) .
- Optical rotation : Measure specific rotation ([α]D) to confirm enantiopurity (e.g., analogous compounds show [α]D = ±15° in ethanol) .
- Mass spectrometry : Confirm molecular weight (e.g., calculated for C12H15ClO4: 258.07 g/mol).
Q. How can impurities or byproducts be identified during synthesis?
- HPLC-MS : Detect chlorinated byproducts (e.g., 4-chlorophenyl derivatives) or ester hydrolysis products .
- TLC with UV/fluorescence : Monitor reaction progress using silica plates and iodine staining for hydroxyl intermediates.
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2R,3S vs. 2S,3R) affect biological activity or reactivity?
- In vitro assays : Compare enantiomers in enzyme inhibition studies (e.g., hydroxysteroid dehydrogenases) to assess stereospecificity.
- Computational modeling : Use DFT calculations to analyze transition-state interactions (e.g., hydrogen bonding with the 3-hydroxy group) .
- Case study : (2R,3S)-configured analogs show higher binding affinity to target proteins due to optimal spatial alignment of the 4-chlorophenoxy group .
Q. What mechanistic insights explain contradictions in stereochemical outcomes across synthetic protocols?
Discrepancies may arise from:
- Kinetic vs. thermodynamic control : Competing pathways favor different diastereomers under varying temperatures or catalysts.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, altering stereoselectivity .
- Resolution : X-ray crystallography (e.g., of methyl (2R,3S)-2-hydroxy-3-(tosylamido)propanoate) clarifies absolute configurations .
Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery?
- pH-dependent degradation : Incubate in buffers (pH 1–10) and analyze via HPLC for ester hydrolysis or oxidation products.
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation.
- Accelerated stability studies : Expose to heat (40–60°C) and humidity (75% RH) for 4 weeks .
Q. What strategies optimize enantiomeric excess (ee) in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
